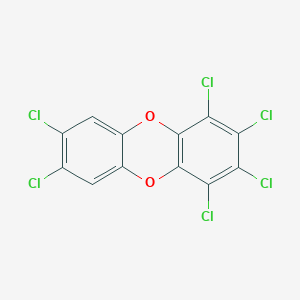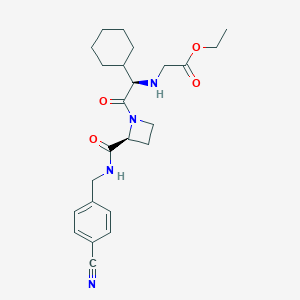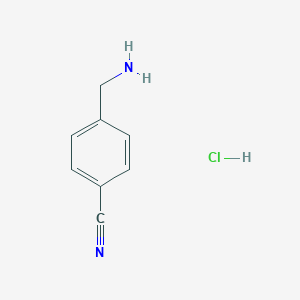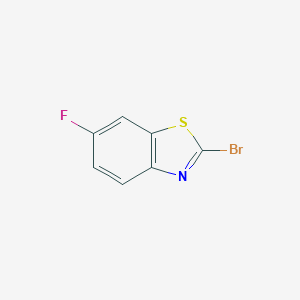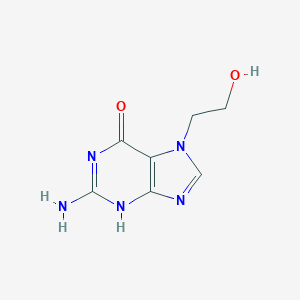
7-(2-Hydroxyethyl)guanine
説明
“7-(2-Hydroxyethyl)guanine” is a compound with the molecular formula C7H9N5O2 . It is also known by other names such as N7-(2-Hydroxyethyl)guanine and 2-Amino-7-(2-hydroxyethyl)-7H-purin-6-ol . The compound has a molecular weight of 195.18 g/mol .
Synthesis Analysis
The compound is primarily formed as a result of exposure to ethylene oxide (EO), a direct alkylating agent and a carcinogen . Ethylene oxide can attack the nucleophilic sites of DNA bases to form a variety of DNA adducts . The most abundant adduct is N7-(2-Hydroxyethyl)guanine .
Molecular Structure Analysis
The IUPAC name for the compound is 2-amino-7-(2-hydroxyethyl)-1H-purin-6-one . The InChI string representation is InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14) .
Chemical Reactions Analysis
Ethylene oxide, a potential human carcinogen, mainly damages DNA by reacting at guanine sites to form N7-(2-Hydroxyethyl)guanine . The most abundant product, N7-(2-hydroxyethyl)guanine (N7-HEG), can be depurinated spontaneously or enzymatically from the DNA backbone to form abasic sites .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.18 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .
科学的研究の応用
- Significance : N7-CAG is a major DNA lesion associated with acrylamide exposure, classified as a probable human carcinogen .
- Clinical Studies : Studies have compared N7-CAG levels between exposed and control groups, demonstrating its utility as a biomarker .
- Persistence : Investigating N7-HEG levels in target and non-target tissues provides insights into EO-induced genotoxicity .
- Background Lesions : Identifying sources of background lesions helps contextualize N7-CAG’s impact .
Carcinogenicity and Mutagenicity
Biomarker for Acrylamide Exposure
Ethylene Oxide Exposure
Risk Assessment and Sources
Pharmacokinetics and Risk Estimation
作用機序
Target of Action
The primary target of 7-(2-Hydroxyethyl)guanine is DNA, specifically the guanine bases . The compound forms adducts with the N-7 position of guanine, resulting in N7-(2-Hydroxyethyl)guanine .
Mode of Action
7-(2-Hydroxyethyl)guanine interacts with its targets through alkylation . This compound is a direct-acting alkylating agent . It adds a hydroxyethyl group to the N-7 position of guanine, forming N7-(2-Hydroxyethyl)guanine . This alkylation can lead to the formation of abasic sites by spontaneous or enzymatic depurination, which may promote base substitutions, frameshift mutations, or large deletions .
Biochemical Pathways
The formation of 7-(2-Hydroxyethyl)guanine is part of the metabolic oxidation of ethylene, a process that occurs naturally in living organisms . Ethylene is converted into ethylene oxide, which then forms 7-(2-Hydroxyethyl)guanine . The compound exhibits tissue- and species-specific dose-response relationships .
Pharmacokinetics
The pharmacokinetics of 7-(2-Hydroxyethyl)guanine involves its formation and persistence in DNA following exposure to ethylene oxide . The compound accumulates in both target and non-target tissues, with concentrations varying depending on the exposure level . The adducts formed by 7-(2-Hydroxyethyl)guanine disappear slowly from DNA, mainly through chemical depurination .
Result of Action
The formation of 7-(2-Hydroxyethyl)guanine in DNA can lead to genetic mutations and potentially carcinogenic effects . The compound is classified as a human carcinogen due to its ability to cause DNA damage . The extent of damage is influenced by both endogenous and exogenous sources of ethylene oxide .
特性
IUPAC Name |
2-amino-7-(2-hydroxyethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAWYYAMQRJCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCO)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201703 | |
| Record name | N(7)-Hydroxyethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Hydroxyethyl)guanine | |
CAS RN |
53498-52-5 | |
| Record name | N(7)-Hydroxyethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(7)-Hydroxyethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 7-(2-Hydroxyethyl)guanine formed in DNA?
A: 7-(2-Hydroxyethyl)guanine (7-HEG) is primarily formed through the reaction of ethylene oxide (EO) with the N7 position of guanine bases in DNA. [, , , , ] EO, a highly reactive electrophilic molecule, can directly attack the electron-rich N7 position of guanine, leading to the formation of the 7-HEG adduct.
Q2: What are the primary sources of exposure to ethylene oxide leading to 7-HEG formation?
A: Ethylene oxide (EO) exposure can arise from both exogenous and endogenous sources. [] Exogenous sources primarily involve occupational exposure in industrial settings where EO is used as a sterilizing agent or in the production of chemicals. [] Endogenous EO formation occurs naturally in the body through the metabolic oxidation of ethylene, a compound produced during various physiological processes like lipid peroxidation and methionine oxidation. [, ]
Q3: Can endogenous 7-HEG formation be influenced by external factors?
A: Research suggests that exposure to high doses of ethylene oxide can actually stimulate the production of endogenous 7-HEG. [] This is thought to be due to the induction of physiological pathways that generate ethylene, the precursor to ethylene oxide, potentially through oxidative stress mechanisms. []
Q4: Are there methods to differentiate between 7-HEG formed from endogenous sources versus exogenous EO exposure?
A: Yes, distinguishing between endogenously and exogenously derived 7-HEG is possible using stable isotope labeling techniques. Studies have employed [(14)C]EO to specifically track the formation of [(14)C]N7-HEG, allowing researchers to differentiate it from the background levels of naturally occurring 7-HEG. [] This approach is crucial for accurate risk assessment, as it helps to discern the contribution of external EO exposure from the baseline levels of DNA damage already present. [, ]
Q5: What is the biological significance of 7-HEG formation in DNA?
A: 7-HEG, being a DNA adduct, is recognized as a potential pre-mutagenic lesion. [, ] Its presence can interfere with normal DNA replication and repair processes. While 7-HEG itself may not directly cause mutations, its presence can lead to mispairing during DNA replication, potentially introducing errors in the genetic code. [] These errors, if not repaired, can become permanent mutations in the DNA sequence. []
Q6: Does the formation of 7-HEG show species-specific differences?
A: Yes, studies comparing 7-HEG formation in rats and mice exposed to EO have revealed notable species-specific differences. [, ] While both species exhibited dose-dependent increases in 7-HEG levels, rats consistently showed significantly higher adduct levels compared to mice under the same exposure conditions. [, ] These differences highlight the importance of considering species-specific factors when extrapolating data from animal studies to humans.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)
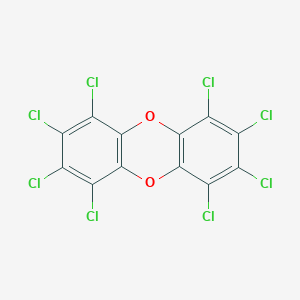
![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)
![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)
